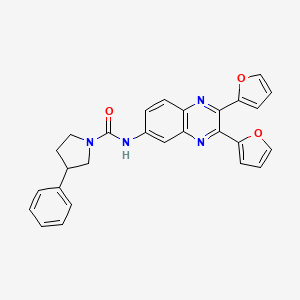

8-methyl-4-phenyl-2-chromanone

Descripción general

Descripción

Synthesis Analysis

The synthesis of 8-methyl-4-phenyl-2-chromanone and related compounds involves several key steps, including the formation of the chromanone core and subsequent functionalization to introduce the methyl and phenyl groups. One method for synthesizing chromanones involves the cyclization of precursors such as phenols and ketones under acidic or basic conditions, followed by specific substitutions to achieve the desired methyl and phenyl substitutions (Kabuto et al., 1973).

Molecular Structure Analysis

The molecular structure of 8-methyl-4-phenyl-2-chromanone has been characterized by various spectroscopic techniques, including NMR and X-ray crystallography. These studies have provided insights into the conformational preferences and electronic structure of the molecule. For example, the presence of the phenyl group significantly influences the electronic distribution and steric environment within the chromanone framework, affecting its reactivity and physical properties (Vijayalakshmi et al., 1991).

Chemical Reactions and Properties

8-Methyl-4-phenyl-2-chromanone participates in various chemical reactions, leveraging its chromanone core as a reactive site for nucleophilic attacks, and its phenyl group for electrophilic substitutions. The compound has been utilized in cycloaddition reactions, transformations into other heterocyclic systems, and as an intermediate in the synthesis of complex organic molecules. Its reactivity patterns are influenced by the substituents' electronic and steric effects, facilitating the design of targeted synthetic pathways (Ninagawa & Matsuda, 1978).

Physical Properties Analysis

The physical properties of 8-methyl-4-phenyl-2-chromanone, such as melting point, solubility, and crystallinity, are crucial for its applications in material science and organic synthesis. These properties are determined by the molecular structure, particularly the arrangement of the substituents and the molecule's overall geometry. Spectroscopic studies, including IR and UV-Vis, provide essential data on the compound's stability and electronic transitions, relevant for its optical properties (Huang et al., 1988).

Chemical Properties Analysis

The chemical properties of 8-methyl-4-phenyl-2-chromanone, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its utility in synthetic chemistry. The electron-donating methyl group and the electron-withdrawing phenyl group modulate the compound's reactivity, making it a versatile intermediate in organic reactions. Its behavior in redox reactions, participation in catalytic cycles, and role as a ligand in coordination chemistry have been explored to expand its application scope (Emami & Ghanbarimasir, 2015).

Aplicaciones Científicas De Investigación

NMR Spectroscopy of Chromanone Derivatives :

- A study by Senda et al. (1977) examined the Carbon-13 NMR spectra of 4-chromanone and its derivatives, including methyl and phenyl substituted homologs. This research highlights the influence of different atoms and groups on the chemical shifts of these compounds, which is crucial for understanding their structural properties (Senda, Kasahara, Izumi, & Takeda, 1977).

Synthetic Approaches and Bioactivities :

- Emami and Ghanbarimasir (2015) reviewed the chroman-4-one scaffold, noting its importance in heterocyclic chemistry and drug discovery. The structural diversity of chroman-4-one derivatives, including benzylidene-4-chromanones and flavanones, was emphasized. This review discussed significant synthetic methods and the biological relevance of these compounds (Emami & Ghanbarimasir, 2015).

Chromogenic Oxazines for Cyanide Detection :

- Tomasulo et al. (2006) designed heterocyclic compounds, including derivatives of benzooxazine, for colorimetric detection of cyanide. The compounds exhibit an intense absorption band in the visible region upon cyanide exposure, indicating their potential use in environmental monitoring (Tomasulo, Sortino, White, & Raymo, 2006).

Lipid Peroxidation Product Analysis :

- Spickett (2013) discussed 4-hydroxy-2-nonenal (HNE), a product of phospholipid peroxidation, detailing its formation, metabolism, and interactions with proteins. The study provides insights into the role of HNE in cell signaling and disease processes (Spickett, 2013).

Therapeutic Potential of Chromanone :

- Kamboj and Singh (2021) reviewed the importance of chromanone as a therapeutic scaffold in medicinal chemistry. The review highlights the need for more efficient synthesis methods for novel chromanone analogs due to their wide range of pharmacological activities (Kamboj & Singh, 2021).

Photocatalytic Hydrogen Generation :

- Du et al. (2006) used a Pt(II) complex as a photosensitizer for hydrogen generation from water, demonstrating the potential of chromophore-based compounds in renewable energy applications (Du, Schneider, Jarosz, & Eisenberg, 2006).

Propiedades

IUPAC Name |

8-methyl-4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-6-5-9-13-14(10-15(17)18-16(11)13)12-7-3-2-4-8-12/h2-9,14H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWCYWMREWZXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CC(=O)O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4008376.png)

![3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008388.png)

![4,4'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dimorpholine](/img/structure/B4008394.png)

![N-[3-(methylthio)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4008410.png)

![5-{[(2,3-dimethylphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4008415.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B4008420.png)

![1-allyl-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4008428.png)

![2-(4-bromophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]isoleucinate](/img/structure/B4008464.png)

![5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4008466.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B4008471.png)

![10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4008479.png)